molecular formula C13H18F2N4O4 B2997299 1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2044903-03-7

1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2997299
CAS No.: 2044903-03-7
M. Wt: 332.308
InChI Key: AIUCLDIYFSSSMS-UHFFFAOYSA-N
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Description

This compound (CAS: 2044903-03-7) is a heterocyclic small molecule scaffold featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a difluoromethyl group, and a triazole-carboxylic acid moiety. Its molecular formula is C₁₃H₁₈F₂N₄O₄, with a molecular weight of 332.3 g/mol and a purity ≥95% .

Properties

IUPAC Name

5-(difluoromethyl)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N4O4/c1-13(2,3)23-12(22)18-5-4-7(6-18)19-9(10(14)15)8(11(20)21)16-17-19/h7,10H,4-6H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUCLDIYFSSSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C(=C(N=N2)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and as a pharmaceutical agent. This article synthesizes findings from various studies to elucidate its biological activity.

  • Molecular Formula : C13H18F2N4O4
  • Molecular Weight : 332.31 g/mol
  • CAS Number : 2044903-03-7
  • IUPAC Name : 5-(difluoromethyl)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its anticancer properties. Studies have demonstrated that various derivatives of 1,2,3-triazoles exhibit significant cytotoxic effects against multiple cancer cell lines.

Anticancer Activity

Research indicates that the compound exhibits moderate to significant anticancer activity across several cancer types. For instance, a study evaluated several triazole derivatives in the NCI60 cell line panel, revealing that some compounds showed promising results against melanoma, colon cancer, and breast cancer.

CompoundCancer TypeCell LineLog GI50
25Colon CancerKM12-5.43
MelanomaSK-MEL-5-5.55
Ovarian CancerOVCAR-4-5.52
Renal CancerCAKI-1-5.33
Breast CancerBT-549-5.40

The Log GI50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency.

The mechanism by which this compound exerts its effects is not fully elucidated; however, it is hypothesized to involve:

  • Induction of apoptosis in cancer cells.
  • Disruption of cellular signaling pathways critical for tumor growth.

In particular, compounds containing the triazole moiety have been noted for their ability to interfere with DNA replication and repair mechanisms in cancer cells.

Case Studies

A notable study focused on the synthesis and evaluation of various triazole derivatives highlighted that those with specific substitutions exhibited enhanced anticancer activity. For instance:

  • N-(4-thiocyanatophenyl)-1H-triazole derivatives showed selective cytotoxicity at nanomolar concentrations against human leukemic T-cells. The study reported morphological changes consistent with apoptosis upon treatment with these derivatives, suggesting similar potential for the compound .

Scientific Research Applications

1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a novel organic compound with a complex structure featuring a pyrrolidine moiety, a triazole ring, and a carboxylic acid functional group. The presence of a tert-butoxycarbonyl group enhances the compound's stability and solubility, making it suitable for various chemical applications. The difluoromethyl substituent may impart unique electronic properties to the molecule, influencing its reactivity and biological activity.

Potential Applications

  • Medicinal Chemistry: This compound may serve as a lead compound for developing new pharmaceuticals because of its unique structural features.
  • Agrochemicals: It may be useful as a pesticide or herbicide because of its biological activity.
  • Materials Science and Catalysis: The compound's ability to form coordination complexes with metal ions could make it useful in these fields.

Research Applications

This compound is a useful research compound with a molecular formula of C13H18F2N4O4 and a molecular weight of 332.308. It typically has a purity of 95% and is suitable for many research applications.

Preliminary studies suggest that this compound exhibits biological activity that may include antimicrobial and anti-inflammatory properties. The triazole moiety is known for its ability to interact with biological targets, potentially leading to therapeutic applications, but further investigation is needed to elucidate its mechanism of action and specific biological targets.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, and molecular docking simulations can provide insights into binding affinities and modes of interaction. These studies will help determine its potential as a drug candidate and elucidate its mechanism of action.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acidPiperidine instead of pyrrolidineTrifluoromethyl group may enhance lipophilicity
5-(difluoroethyl)-1H-1,2,3-triazole-4-carboxylic acidDifferent alkyl substituentPotentially different reactivity profile
4-(difluoromethyl)-1H-pyrazole-3-carboxylic acidPyrazole ring instead of triazoleDistinct heterocyclic framework affecting biological activity

The uniqueness of this compound lies in its combination of structural elements that may confer specific biological activities not present in other similar compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

The compound’s analogs primarily differ in ring type (pyrrolidine vs. piperidine) and substituent positions . Below is a comparative analysis:

Table 1: Structural and Physical Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Substituent Position CAS Number
1-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (Target) C₁₃H₁₈F₂N₄O₄ 332.3 Pyrrolidin-3-yl Triazole-4-carboxylic 2044903-03-7
1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid C₁₄H₂₀F₂N₄O₄ 346.33 Piperidin-3-yl Triazole-4-carboxylic 2060045-99-8
1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid C₁₄H₂₀F₂N₄O₄ 346.33 Piperidin-4-yl Triazole-4-carboxylic 2044713-17-7

Impact of Ring Size and Substituent Position

  • Pyrrolidine vs. Piperidine: Pyrrolidine (5-membered ring) introduces greater ring strain and rigidity compared to piperidine (6-membered ring), which may influence binding affinity in biological targets . Piperidine analogs exhibit higher molecular weights (346.33 vs.
  • Substituent Position (3-yl vs. 4-yl) :

    • The 3-yl substitution in the target compound and its piperidine analog may result in steric hindrance differences compared to the 4-yl position in the piperidin-4-yl analog. This positional variation could affect interactions with enzymes or receptors .

Functional Group Analysis

  • Boc Group : Common across all analogs, this protecting group facilitates synthetic manipulation and improves stability .
  • Difluoromethyl Group : Enhances metabolic stability and lipophilicity, a feature shared with fluorinated pyrazole derivatives (e.g., trifluoromethyl analogs in ) .
  • Triazole-Carboxylic Acid : Provides a site for salt formation or conjugation, critical for prodrug development or enhancing water solubility .

Q & A

Q. What are the optimal synthetic routes for preparing 1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and azide-alkyne cycloaddition. A key intermediate, tert-butyl 3-azidopyrrolidine-1-carboxylate, is reacted with potassium ethynyl trifluoroborate under Cu(I) catalysis to form the triazole core. Subsequent functionalization with difluoromethyl groups requires careful control of reaction conditions (e.g., inert atmosphere, 40–100°C) and purification via column chromatography. Critical steps include protecting group strategies (e.g., tert-butoxycarbonyl) to stabilize reactive intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Comprehensive characterization involves:

  • 1H/13C NMR : To confirm regiochemistry of the triazole ring and substituent positions.
  • 19F NMR : To verify difluoromethyl incorporation (characteristic splitting patterns).
  • IR spectroscopy : To detect carbonyl stretches (e.g., carboxylic acid at ~1700 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation. Cross-referencing spectral data with analogous compounds (e.g., tert-butyl-protected pyrrolidine derivatives) ensures accuracy .

Q. How can solubility challenges be addressed during in vitro assays?

The compound’s carboxylic acid group confers pH-dependent solubility. For biological testing, prepare stock solutions in DMSO (≤10% v/v) and dilute in buffered aqueous media (e.g., PBS at pH 7.4). Sonication or mild heating (≤40°C) may aid dissolution. Precipitation at lower pH (e.g., gastric fluid models) should be monitored via dynamic light scattering .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. other protecting groups) impact biological activity?

The tert-butoxycarbonyl (Boc) group enhances stability during synthesis but may sterically hinder target interactions. Comparative studies with analogs (e.g., benzyl or acetyl-protected pyrrolidines) can elucidate structure-activity relationships (SAR). For example, replacing Boc with smaller groups improved membrane permeability in related triazole derivatives, as shown in permeability assays (e.g., PAMPA) .

Q. What strategies resolve contradictory NMR data for triazole regioisomers?

Regioisomeric ambiguity (1H- vs. 2H-triazole) can arise during synthesis. Use NOESY or ROESY to differentiate isomers via spatial correlations between triazole protons and adjacent substituents. Alternatively, synthesize regioisomerically pure standards via divergent routes (e.g., Huisgen cycloaddition with distinct catalysts) for direct spectral comparison .

Q. How can computational methods guide the design of derivatives with enhanced target binding?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes to targets like enzymes or receptors. Focus on:

  • Electrostatic potential maps : To optimize interactions with difluoromethyl and carboxylic acid groups.
  • Free energy perturbation (FEP) : To quantify the impact of substituent changes (e.g., fluorination) on binding affinity. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental controls are critical when assessing metabolic stability?

Include:

  • Positive controls : Known metabolically stable compounds (e.g., deuterated analogs).
  • Liver microsome assays : Monitor degradation via LC-MS/MS in human/rodent microsomes ± NADPH.
  • CYP450 inhibition assays : Identify enzyme-mediated metabolism using fluorogenic substrates. Discrepancies between in vitro and in vivo stability often arise from protein binding or transporter effects, requiring orthogonal validation (e.g., PET imaging in preclinical models) .

Q. Methodological Notes

  • Synthesis Optimization : highlights the use of Pd2(dba)3 and tert-butyl XPhos for efficient coupling, with yields improved by cesium carbonate as a base.
  • Data Interpretation : emphasizes correlating melting points with purity thresholds (>95% by HPLC) to minimize batch variability.
  • Advanced Analytics : details X-ray crystallography for unambiguous structural confirmation, though co-crystallization with target proteins may be required for bioactive conformations.

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